1,2-Bis(2-fluorophenyl)ethane-1,2-dione
Overview
Description
1,2-bis(2-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2 It is a derivative of benzil, where the phenyl groups are substituted with fluorine atoms at the ortho positions
Scientific Research Applications
1,2-bis(2-fluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
While the synthetic chemistry of 1,2-Bis(2-fluorophenyl)ethane-1,2-dione is known in the literature, structural data have not yet been published for the compound . Therefore, future research could focus on further elucidating the structural properties of this compound. Additionally, given its use as a precursor in the production of various polymers, further applications in areas such as photovoltaics and gas chromatography could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(2-fluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form the corresponding benzoin intermediate, which is then oxidized to yield the desired dione . The reaction conditions typically involve the use of a base such as potassium carbonate and an oxidizing agent like nitric acid or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to the corresponding diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-fluorophenyl)ethane-1,2-dione: Similar structure but with fluorine atoms at the para positions.
1,2-bis(3-fluorophenyl)ethane-1,2-dione: Fluorine atoms at the meta positions.
1,2-bis(2-furanyl)ethane-1,2-dione: Substituted with furanyl groups instead of phenyl.
Uniqueness
1,2-bis(2-fluorophenyl)ethane-1,2-dione is unique due to the ortho substitution of fluorine atoms, which influences its chemical reactivity and physical properties. This substitution pattern can lead to different electronic effects and steric interactions compared to its isomers .
Properties
IUPAC Name |
1,2-bis(2-fluorophenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQCHLREAXYCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453098 | |
Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-43-3 | |
Record name | 1,2-bis(2-fluorophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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